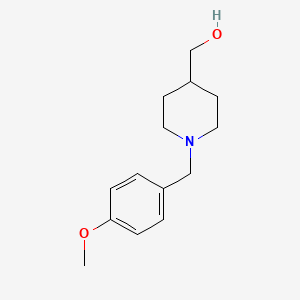
(1-(4-Methoxybenzyl)piperidin-4-yl)methanol
Overview
Description
(1-(4-Methoxybenzyl)piperidin-4-yl)methanol: is an organic compound with the molecular formula C14H21NO2 . It consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxybenzyl group and a methanol group . This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanol typically involves the following steps:
Starting Materials: 4-piperidinemethanol and 4-methoxybenzaldehyde.
Solvents: Tetrahydrofuran (THF) and dichloroethane (DCE) in a 1:1 ratio.
Catalyst: Acetic acid.
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3).
Procedure:
- A solution of 4-piperidinemethanol and 4-methoxybenzaldehyde in THF/DCE is prepared.
- Acetic acid is added to the solution, followed by the gradual addition of NaBH(OAc)3.
- The reaction mixture is stirred at room temperature overnight under a nitrogen atmosphere.
- The reaction is diluted with dichloromethane (DCM) and basified to pH 10 with 2 N sodium hydroxide solution.
- The organic layer is separated, dried over sodium sulfate, filtered, and evaporated under reduced pressure.
- The residue is purified by chromatography on silica gel using 60% ethyl acetate in hexanes as the eluent, yielding the desired compound as a pale yellow oil.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-(4-Methoxybenzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
(1-Benzylpiperidin-4-yl)methanol: Similar structure but lacks the methoxy group.
(1-(4-Hydroxybenzyl)piperidin-4-yl)methanol: Similar structure but has a hydroxy group instead of a methoxy group.
(1-(4-Methylbenzyl)piperidin-4-yl)methanol: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in (1-(4-Methoxybenzyl)piperidin-4-yl)methanol enhances its lipophilicity and potential interactions with hydrophobic regions of biological targets.
- The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-14-4-2-12(3-5-14)10-15-8-6-13(11-16)7-9-15/h2-5,13,16H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKZUPMDQJMMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















